molecular formula C11H10ClNO B152186 2-Chloro-7-methoxy-3-methylquinoline CAS No. 132118-45-7

2-Chloro-7-methoxy-3-methylquinoline

Cat. No. B152186
M. Wt: 207.65 g/mol
InChI Key: KVBVZTHTUJBHOF-UHFFFAOYSA-N
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Description

2-Chloro-7-methoxy-3-methylquinoline is a compound that belongs to the quinoline family, a class of heterocyclic aromatic organic compounds. While the specific compound is not directly mentioned in the provided papers, related compounds with similar structural motifs have been synthesized and characterized, indicating the interest in quinoline derivatives for their potential applications in various fields, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step reactions, starting from simple and cheap raw materials. For instance, the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline was achieved through cyclization, nitration, and chlorination, starting from 4-methoxyaniline, with a high yield suitable for large-scale production . Similarly, 7-(benzyloxy)-4-chloro-6-methoxyquinazoline was synthesized from methyl 4-hydroxy-3-methoxybenzoate through substitution, nitration, reduction, cyclization, and chlorination steps . These methods demonstrate the versatility and adaptability of synthetic routes to access various quinoline derivatives.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of quinoline derivatives. For example, the crystal structure of 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline was determined to belong to the orthorhombic system, with specific unit cell parameters . Similarly, the structure of 2-methoxy-1-methylquinolinium tetrafluoroborate was elucidated, revealing its crystallization in the monoclinic space group . These studies highlight the importance of molecular structure analysis in understanding the properties and potential applications of quinoline derivatives.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, expanding their utility in synthetic chemistry. For instance, 7-Chloro-4-methoxyquinoline was shown to undergo ring scission when treated with thiophosgene and barium carbonate, leading to the formation of other heterocyclic systems . This demonstrates the reactivity of the quinoline nucleus and its potential for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For example, the introduction of a methoxy group in 2-methoxy-1-methylquinolinium tetrafluoroborate resulted in an increased fluorescent quantum yield and stability in pH compared to its chloro analogue . Additionally, the selective response of 5-chloro-8-methoxyquinoline appended diaza-18-crown-6 to Cd^2+ ions over other metal ions via fluorescence enhancement indicates the potential of quinoline derivatives as chemosensors .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Characterization : The synthesis and structural characterization of 2-Chloro-7-methoxy-3-methylquinoline derivatives have been explored. For instance, Małecki et al. (2010) describe the synthesis of various methyl and phosphinyl derivatives, emphasizing their spectroscopic properties and computational studies (Małecki et al., 2010).
  • Crystal Structure Analysis : Tabassum et al. (2014) synthesized 2-chloroquinolin-3-yl ester derivatives, examining their crystal structure and antimicrobial activities. This study provides insight into the structural features and potential applications in antimicrobial research (Tabassum et al., 2014).

Chemical Reactions and Modifications

  • Reduction and Hydrogenation : Watanabe et al. (1984) studied the reduction of nitroarenes, including compounds with chloro, methyl, or methoxy substituents, using formic acid and a ruthenium catalyst. This research highlights the chemical reactivity and potential applications in industrial chemistry (Watanabe et al., 1984).
  • Microwave-Induced Synthesis : Rana et al. (2008) focused on the synthesis of 2-[(2'-chloro-7'-methoxyquinoline-3'-yl)] derivatives using both conventional and microwave methods, examining their antibacterial and antifungal activities (Rana et al., 2008).

Biomedical Research

  • Antimicrobial Screening : Several studies, like those conducted by Zhao et al. (2017) and Shaikh (2013), explore the synthesis of various quinoline derivatives, including chloro and methoxy substituted compounds, assessing their antimicrobial efficacy (Zhao et al., 2017), (Shaikh, 2013).
  • Chemosensor Development : Prodi et al. (2001) characterized a 5-chloro-8-methoxyquinoline derivative as a chemosensor for cadmium, demonstrating its utility in environmental and food safety applications (Prodi et al., 2001).

Pharmacological Potential

  • Anticancer Research : Gastpar et al. (1998) investigated methoxy-substituted 3-formyl-2-phenylindoles, including derivatives of quinolines, for their ability to inhibit tubulin polymerization, suggesting potential in cancer treatment (Gastpar et al., 1998).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 . It has a signal word of “Danger” and hazard statements H302 - H318 . Precautionary statements include P280 - P305 + P351 + P338 .

properties

IUPAC Name

2-chloro-7-methoxy-3-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO/c1-7-5-8-3-4-9(14-2)6-10(8)13-11(7)12/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVBVZTHTUJBHOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C(C=C2)OC)N=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50576149
Record name 2-Chloro-7-methoxy-3-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50576149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-7-methoxy-3-methylquinoline

CAS RN

132118-45-7
Record name 2-Chloro-7-methoxy-3-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50576149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 132118-45-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
XW Chen, Y Liu, XQ Jin, YY Sun, SL Gu… - … Process Research & …, 2016 - ACS Publications
The kilogram-scale synthesis of a D 2 /5-HT 2A receptor dual antagonist (±)-SIPI 6360 was developed as an alternative treatment for schizophrenia. Specifically, three conditions were …
Number of citations: 10 pubs.acs.org
RH Prager, Y Singh, B Weber - Australian Journal of Chemistry, 1994 - CSIRO Publishing
… 2-Chloro-7-methoxy-3-methylquinoline (6.4 mmol) and (4) (6.4 mmol) were heated in nitrobenzene at 140' for 10 min; the product was washed with cold sodium hydrogen carbonate …
Number of citations: 21 www.publish.csiro.au

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